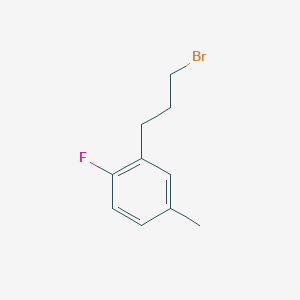
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a fluoro group, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene typically involves the bromination of 1-fluoro-4-methylbenzene followed by a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of 2-(3-Hydroxypropyl)-1-fluoro-4-methylbenzene or 2-(3-Cyanopropyl)-1-fluoro-4-methylbenzene.
Elimination: Formation of 1-fluoro-4-methylstyrene.
Oxidation: Formation of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzoic acid.
Aplicaciones Científicas De Investigación
2-(3-Bromopropyl)-1-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparación Con Compuestos Similares
- 2-(3-Bromopropyl)-1-chloro-4-methylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-ethylbenzene
- 2-(3-Bromopropyl)-1-fluoro-4-nitrobenzene
Comparison: Compared to its analogs, 2-(3-Bromopropyl)-1-fluoro-4-methylbenzene is unique due to the presence of both a fluoro and a methyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains.
Propiedades
Fórmula molecular |
C10H12BrF |
|---|---|
Peso molecular |
231.10 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
SQEAOEXFSNBXIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)CCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















